Beclometasone dipropionate
Overview
Description
Beclomethasone dipropionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses. The compound is available in multiple forms, including inhalers, nasal sprays, creams, and pills .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beclomethasone dipropionate involves several steps:
Initial Reaction:
Intermediate Formation: Aluminum trichloride is added to the intermediate, followed by the addition of a second organic solvent to obtain another intermediate (Formula II).
Propionylation: A catalyst and a propionylation reagent are added to the intermediate (Formula II) to form a third intermediate (Formula III).
Industrial Production Methods: Industrial production of beclomethasone dipropionate typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Beclomethasone dipropionate undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Esterase enzymes are commonly used to catalyze the hydrolysis of beclomethasone dipropionate to 17-BMP.
Oxidation: Strong oxidizing agents can be used, although this is not a typical reaction for this compound.
Major Products:
Beclomethasone 17-monopropionate (17-BMP): The primary active metabolite formed through hydrolysis.
Scientific Research Applications
Beclomethasone dipropionate has a wide range of scientific research applications:
Mechanism of Action
Beclomethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-steroid complex translocates to the nucleus, where it binds to specific DNA sequences, leading to altered gene expression. This results in the inhibition of pro-inflammatory cytokine production and suppression of inflammatory responses .
Comparison with Similar Compounds
- Fluticasone propionate
- Budesonide
- Triamcinolone acetonide
Comparison:
- Fluticasone propionate: Similar to beclomethasone dipropionate in its anti-inflammatory properties but has a longer duration of action and is less irritating to the nasal mucosa .
- Budesonide: Also used for asthma and allergic rhinitis, but has a different pharmacokinetic profile and is metabolized differently .
- Triamcinolone acetonide: Used for similar indications but has a different potency and side effect profile .
Beclomethasone dipropionate is unique in its rapid conversion to the active metabolite 17-BMP, which has a high binding affinity for glucocorticoid receptors, making it highly effective in reducing inflammation .
Properties
IUPAC Name |
[2-(9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVIULQEHSCUHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859913 | |
Record name | 9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5534-09-8 | |
Record name | BECLOMETHASONE DIPROPIONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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